molecular formula C9H12O2 B073537 2-(3-Hydroxypropyl)phenol CAS No. 1481-92-1

2-(3-Hydroxypropyl)phenol

Cat. No.: B073537
CAS No.: 1481-92-1
M. Wt: 152.19 g/mol
InChI Key: TYNMOIYXEIAPHL-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropyl)phenol, also known as this compound, is an organic compound with the molecular formula C9H12O2. It is a phenolic compound characterized by a hydroxyl group attached to the benzene ring and a hydroxypropyl group at the ortho position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(3-Hydroxypropyl)phenol can be synthesized through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is known for its mild and green reaction conditions, providing high yields without the need for chromatographic purification .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The scalability of the ipso-hydroxylation process makes it suitable for industrial applications, allowing for the production of significant quantities of the compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Hydroxypropyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form hydroxypropyl derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxypropyl derivatives.

    Substitution: Ethers and esters

Scientific Research Applications

2-(3-Hydroxypropyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypropyl)phenol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

  • 3-(2-Hydroxypropyl)phenol
  • 2-(3-Hydroxypropyl)anisole
  • 2-(3-Hydroxypropyl)benzoic acid

Comparison: 2-(3-Hydroxypropyl)phenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Properties

IUPAC Name

2-(3-hydroxypropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,10-11H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNMOIYXEIAPHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295784
Record name 2-(3-hydroxypropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1481-92-1
Record name Benzenepropanol, 2-hydroxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105514
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-hydroxypropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A process as claimed in claim 1, wherein the 3-(hydroxyphenyl)propionaldehyde I obtained as the product in a first step is hydrogenated in a second step by reaction with hydrogen in the presence of a hydrogenation catalyst at from 0° to 250° C. and under from 0.1 to 300 bar to obtain the corresponding 3-(hydroxyphenyl)propanol of the formula II ##STR14## where R1, R2, R3 and R4 have the same meanings as in claim 1.
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Synthesis routes and methods II

Procedure details

To 20 g of lithium aluminum hydride in 200 ml of THF at 0° C. is added dropwise 84 g of 1-benzoxepin-2-one in 200 ml of THF. After addition is complete the reaction mixture is allowed to come to room temperature and stirred 11/4 hours. The reaction 5% of NaOH and 60 ml H2O are sequentially added. The mixture is then diluted with ethyl acetate, acidified and filtered through celite. The EtOAc layer is separated, dried (MgSO4) and concentrated to obtain 3-(-o-hydroxyphenyl)-1-propanol as a brown oil which is used directly in the next step.
Quantity
20 g
Type
reactant
Reaction Step One
Name
1-benzoxepin-2-one
Quantity
84 g
Type
reactant
Reaction Step One
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200 mL
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solvent
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200 mL
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60 mL
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Reaction Step Two
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Reaction Step Three

Synthesis routes and methods III

Procedure details

To 20 g of lithium aluminum hydride in 200 ml of THF at 0° C. is added dropwise 84 g of 1-benzoxepin-2-one in 200 ml of THF. After addition is complete the reaction mixture is allowed to come to room temperature and stirred 11/4 hours. The reaction mixture is then chilled to 0° C. and 20 ml water, 20 ml 15% of NaOH and 60 ml H2O are sequentially added. The mixture is then diluted with ethyl acetate, acidified and filtered through celite. The EtOAc layer is separated, dried (MgSO4) and concentrated to obtain 3-(-o-hydroxyphenyl)-1-propanol as a brown oil which is used directly in the next step.
Quantity
20 g
Type
reactant
Reaction Step One
Name
1-benzoxepin-2-one
Quantity
84 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Hydroxypropyl)phenol
Reactant of Route 2
2-(3-Hydroxypropyl)phenol
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2-(3-Hydroxypropyl)phenol
Reactant of Route 4
2-(3-Hydroxypropyl)phenol
Reactant of Route 5
2-(3-Hydroxypropyl)phenol
Reactant of Route 6
Reactant of Route 6
2-(3-Hydroxypropyl)phenol

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